2-(2-Hydroxycyclohexyl)cyclohexan-1-ol
Overview
Description
2-(2-Hydroxycyclohexyl)cyclohexan-1-ol is a cyclic alcohol with the chemical formula C12H22O2. This compound is characterized by the presence of two cyclohexane rings, each bearing a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol typically involves the hydrogenation of cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process. Common catalysts used in this reaction include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclohexyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Major Products Formed
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various halogenated cyclohexane derivatives .
Scientific Research Applications
2-(2-Hydroxycyclohexyl)cyclohexan-1-ol has garnered significant attention in scientific research due to its versatile applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups present in the compound enable it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A similar cyclic alcohol with a double bond in the cyclohexane ring.
Cyclohexanol: A simpler cyclic alcohol with a single hydroxyl group on the cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane with a carbonyl group instead of a hydroxyl group
Uniqueness
2-(2-Hydroxycyclohexyl)cyclohexan-1-ol is unique due to the presence of two hydroxyl groups on separate cyclohexane rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2-hydroxycyclohexyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGWPWYUVDZVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCCC2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311428 | |
Record name | [1,1'-Bi(cyclohexane)]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17385-36-3 | |
Record name | NSC243177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Bi(cyclohexane)]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bi(cyclohexane)]-2,2'-diol (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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